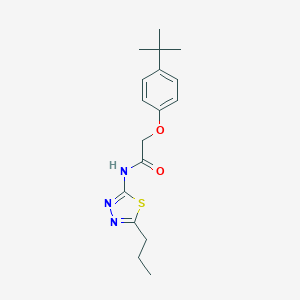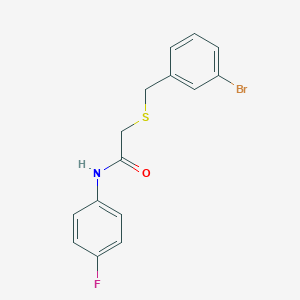
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TPTA, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields of research. TPTA is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide selectively inhibits PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide increases insulin sensitivity and glucose uptake in insulin-resistant cells. 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide also has anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. The anticancer properties of 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide are thought to be due to its ability to inhibit the growth and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide also has anti-inflammatory effects, as it inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. In addition, 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the growth and survival of cancer cells by targeting PTP1B.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide could focus on its potential applications in the treatment of type 2 diabetes, inflammatory diseases, and cancer. In addition, further studies could be conducted to optimize the synthesis of 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide and improve its solubility in aqueous solutions. Finally, the development of more selective and potent inhibitors of PTP1B could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-tert-butylphenol with propylamine to form 4-tert-butylphenoxypropylamine, which is then reacted with thiosemicarbazide to form 5-propyl-1,3,4-thiadiazol-2-ylamine. The final step involves the reaction of 5-propyl-1,3,4-thiadiazol-2-ylamine with ethyl chloroacetate to form 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of research. The selective inhibition of PTP1B by 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential anticancer properties, as PTP1B is overexpressed in many types of cancer.
Eigenschaften
Molekularformel |
C17H23N3O2S |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H23N3O2S/c1-5-6-15-19-20-16(23-15)18-14(21)11-22-13-9-7-12(8-10-13)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20,21) |
InChI-Schlüssel |
JWEFHJCKDHDQHQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284494.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![N-cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284502.png)
![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

